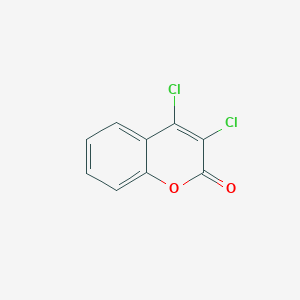

3,4-Dichloro-2h-chromen-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichlorochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXWWAWZBUBXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300316 | |

| Record name | 3,4-dichloro-2h-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5117-56-6 | |

| Record name | NSC135925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dichloro-2h-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms in the Formation and Transformation of 3,4 Dichloro 2h Chromen 2 One

Fundamental Mechanistic Pathways in 2H-Chromen-2-one Synthesis

The construction of the 2H-chromen-2-one core, a benzopyrone, is achieved through several classical condensation reactions. These methods primarily involve the formation of a carbon-carbon bond and a subsequent intramolecular esterification (lactonization) to create the heterocyclic ring.

A common pathway in coumarin (B35378) synthesis begins with a nucleophilic addition to a carbonyl group. In the Knoevenagel condensation, for instance, a carbanion, generated from an active methylene (B1212753) compound in the presence of a weak base, acts as the nucleophile. vedantu.comyoutube.com This nucleophile attacks the carbonyl carbon of a salicylaldehyde (B1680747) derivative. vedantu.com This initial carbon-carbon bond formation is followed by an intramolecular cyclization process. jst.go.jp The reaction between salicylaldehyde and ethyl acetoacetate, for example, proceeds via a Knoevenagel condensation followed by an intramolecular esterification to yield 3-acetylcoumarin. youtube.com Similarly, the Perkin reaction mechanism involves the nucleophilic addition of an enolate ion from an acid anhydride (B1165640) to the carbonyl group of an aromatic aldehyde. iitk.ac.in

The introduction of halogen atoms onto the 2H-chromen-2-one skeleton can occur through electrophilic reactions. While the coumarin ring system is generally considered electron-deficient, direct halogenation is possible, often requiring specific reagents or catalysts. d-nb.info For instance, the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can achieve halogenation. d-nb.info The reactivity can be enhanced by using copper halides as catalysts, which activate the NXS reagent. d-nb.info

The formation of 3,4-dichloro-2H-chromen-2-one from the parent 2H-chromen-2-one involves the addition of chlorine across the C3-C4 double bond of the pyrone ring. This reaction is typically an electrophilic addition, where the double bond acts as a nucleophile, attacking an electrophilic chlorine species. A cascade reaction involving electrophilic addition of bromine to a phenoxypropynylbenzene precursor, followed by cyclization and oxidation, has been shown to produce 3-bromo-2H-chromen-2-ones, illustrating a pathway for halogen introduction at the 3-position. colby.edu

A defining step in the synthesis of the 2H-chromen-2-one ring is intramolecular cyclization to form the lactone (a cyclic ester). This process, known as lactonization, is the final ring-closing step in many named reactions. wikipedia.orgslideshare.net

In the Pechmann condensation, after an initial transesterification and an electrophilic attack on the aromatic ring, a dehydration step completes the formation of the pyrone ring. wikipedia.orgslideshare.net In the Knoevenagel condensation, the intermediate formed after the initial condensation between a salicylaldehyde and an active methylene compound undergoes a subsequent intramolecular esterification between the phenolic hydroxyl group and an ester group to form the coumarin ring. youtube.comjst.go.jp The Perkin reaction for coumarin synthesis also concludes with an intramolecular cyclization of an intermediate, which leads to the final lactone product. vedantu.comsciforum.net This lactonization is often facilitated by the reaction conditions, such as the presence of an acid or base catalyst.

Several classical named reactions are employed for the synthesis of the coumarin scaffold, each with a distinct mechanistic pathway. vedantu.com

Perkin Reaction : This reaction synthesizes coumarin by heating salicylaldehyde with acetic anhydride in the presence of a weak base like sodium acetate. vedantu.com The mechanism involves the base abstracting a proton from acetic anhydride to form an enolate ion (a carbanion). vedantu.comiitk.ac.in This carbanion then acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde. vedantu.com The resulting intermediate undergoes dehydration and a final intramolecular cyclization (lactonization) to yield the coumarin product. vedantu.com Studies have shown this proceeds via an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. sciforum.net

Pechmann Condensation : This is a versatile method for producing 4-substituted coumarins by reacting a phenol (B47542) with a β-ketoester under acidic conditions, often using a catalyst like concentrated sulfuric acid. wikipedia.orgslideshare.netarkat-usa.org The mechanism begins with an acid-catalyzed transesterification between the phenol and the β-ketoester. wikipedia.orgyoutube.com This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), where the activated carbonyl group attacks the electron-rich phenol ring at the ortho position. wikipedia.org The final step is a dehydration reaction that forms the double bond of the pyrone ring. wikipedia.orgslideshare.net

Knoevenagel Condensation : This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group (e.g., diethyl malonate), typically catalyzed by a weak base such as piperidine. youtube.comsapub.orgclockss.org The base facilitates the formation of a nucleophilic enolate from the active methylene compound. youtube.com This enolate adds to the aldehyde's carbonyl group. The resulting product then undergoes an intramolecular cyclization (lactonization) to form the coumarin ring system. youtube.comjst.go.jp

| Named Reaction | Key Reactants | Typical Catalyst/Conditions | Mechanistic Hallmark |

|---|---|---|---|

| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Sodium Acetate, Heat | Nucleophilic addition of an anhydride enolate to an aldehyde, followed by intramolecular lactonization. vedantu.comiitk.ac.in |

| Pechmann Condensation | Phenol, β-Ketoester | Strong Acid (e.g., H₂SO₄) | Acid-catalyzed transesterification followed by intramolecular electrophilic aromatic substitution and dehydration. wikipedia.orgslideshare.net |

| Knoevenagel Condensation | o-Hydroxybenzaldehyde, Active Methylene Compound | Weak Base (e.g., Piperidine) | Base-catalyzed condensation followed by spontaneous intramolecular lactonization. youtube.comsapub.org |

Catalytic Roles and Mechanistic Insights in 2H-Chromen-2-one Transformations

Catalysts play a pivotal role in coumarin synthesis, influencing reaction rates, selectivity, and yields. Both acid and base catalysts are integral to the various synthetic routes.

Acid catalysis is a cornerstone of several coumarin synthesis methods, most notably the Pechmann condensation. wikipedia.orgslideshare.net Strong Brønsted acids like sulfuric acid, trifluoroacetic acid, or sulfamic acid, as well as Lewis acids like aluminum chloride, are commonly used. wikipedia.orgarkat-usa.orgmdpi.com

The role of the acid catalyst in the Pechmann reaction is multifaceted:

Activation of the Carbonyl Group : The acid protonates the carbonyl oxygen of the β-ketoester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the phenol. wikipedia.orgyoutube.com

Catalysis of Transesterification : It facilitates the initial esterification or transesterification reaction between the phenol's hydroxyl group and the β-ketoester. wikipedia.org

Promotion of Cyclization : The acid activates the second carbonyl group for the intramolecular Friedel-Crafts acylation, the ring-closing step where the aromatic ring attacks the carbonyl carbon. wikipedia.org

Facilitation of Dehydration : In the final step, the acid promotes the elimination of a water molecule to form the stable α,β-unsaturated lactone system. slideshare.net

Mechanistic studies using catalysts like sulfamic acid have provided insights, suggesting that the pathway can involve an initial electrophilic aromatic substitution followed by dehydration and then the final intramolecular transesterification. arkat-usa.org The acid's ability to protonate intermediates and facilitate the departure of leaving groups is crucial for driving the reaction toward the final coumarin product.

Base-Promoted Reaction Mechanisms

Base-promoted reactions are integral to the synthesis and transformation of the 2H-chromen-2-one scaffold. The mechanisms typically involve the deprotonation of a carbon or heteroatom, creating a potent nucleophile that initiates bond formation.

Classic coumarin syntheses, such as the Perkin, Knoevenagel, and Kostanecki-Robinson reactions, frequently employ bases to facilitate condensation between a phenol and a carbonyl compound. asianpubs.org In a general base-catalyzed mechanism for chromen-2-one formation, such as the Knoevenagel condensation, a base like potassium carbonate or tertiary amines abstracts a proton from an active methylene compound. asianpubs.orgnih.gov The resulting carbanion then undergoes a nucleophilic addition to the carbonyl group of a salicylaldehyde derivative. Subsequent intramolecular cyclization via attack by the phenolic hydroxyl group, followed by a dehydration step, yields the fused 2H-chromen-2-one ring system. nih.gov

In the context of transformations, bases can promote substitution or more complex cascade reactions. For instance, a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can initiate a Michael-type addition of a C-H acid to an electrophilic center on the chromone (B188151) ring. rsc.org This is often followed by the opening of the pyrone ring, generating a reactive intermediate that can undergo further intramolecular cyclization to form new carbo- and heterocyclic systems. rsc.org Mild inorganic bases, such as potassium carbonate (K₂CO₃), are also effective in promoting reactions like dehydrochlorination, a key step in the synthesis of complex coumarin derivatives from chlorinated precursors. researchgate.net

Metal-Mediated and Organocatalytic Mechanistic Pathways

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Both transition metals and small organic molecules (organocatalysts) have been pivotal in developing sophisticated mechanistic pathways for the synthesis and functionalization of coumarin derivatives.

Metal-Mediated Pathways: Transition metal catalysts offer unique reaction pathways through processes like oxidative addition, reductive elimination, and C-H activation. nih.gov Palladium, ruthenium, and cobalt have been notably employed in the synthesis of chromene and chromen-2-one systems. researchgate.netuva.nl

A ruthenium-catalyzed intermolecular cyclization has been developed to prepare 3-(2,2-dichloroacetyl)-2H-chromen-2-ones. researchgate.net This process involves the reaction of salicyl N-tosylhydrazones with ethyl 4,4,4-trichloro-3-oxobutanoate, where the ruthenium catalyst facilitates C-C and C-O bond formations and a crucial dechlorination step. researchgate.net Palladium catalysis is prominent in transformations of the coumarin core. For example, Pd/C has been used to catalyze the intramolecular annulation of 3-iodo-4-aryloxy coumarins into tetracyclic coumestans via a C-H activation mechanism. rsc.org Other palladium-catalyzed reactions include intramolecular Buchwald-Hartwig C-O bond formation to yield chromene structures. uva.nl

Organocatalytic Pathways: Organocatalysis has emerged as a powerful tool, particularly for asymmetric synthesis, providing access to chiral coumarin derivatives. beilstein-journals.orgresearchgate.net These reactions often rely on bifunctional catalysts, such as those derived from cinchona alkaloids or squaramides, which can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions like hydrogen bonding. acs.orgacs.org

In a typical mechanism, a catalyst like a squaramide derivative activates a coumarin substrate through hydrogen bonding, increasing its electrophilicity. beilstein-journals.orgacs.org Simultaneously, the basic site of the catalyst (e.g., a tertiary amine) can deprotonate a pronucleophile, initiating a highly controlled conjugate addition. acs.org This dual activation allows for high levels of stereocontrol in the formation of new carbon-carbon or carbon-heteroatom bonds at positions C-3 and C-4 of the coumarin ring, leading to complex products through cascade reactions. beilstein-journals.orgacs.org

| Catalyst | Substrate(s) | Reaction Type | Product Type | Source |

|---|---|---|---|---|

| RuCl₃·3H₂O / La(OTf)₃ | Salicyl N-tosylhydrazones, Ethyl 4,4,4-trichloro-3-oxobutanoate | Intermolecular Cyclization / Dechlorination | 3-(2,2-dichloroacetyl)-2H-Chromen-2-ones | researchgate.net |

| Pd/C | 3-Iodo-4-aryloxy coumarins | Intramolecular Annulation (C-H Activation) | Coumestans | rsc.org |

| Quinine-derived squaramide | 4-(Alk-1-en-1-yl)-3-cyanocoumarins, Imines | (3+2)-Cycloaddition | Spiro-pyrrolidine-coumarins | acs.org |

| Bifunctional squaramide | 2-Oxo-4-styryl-2H-chromene-3-carbonitriles, 2-Mercaptocarbonyl compounds | Cascade Michael Addition / Ring Opening | Functionalized 3,4-dihydrocoumarins | acs.org |

Hydrolytic Ring Opening Mechanisms of the 2H-Chromen-2-one Lactone Ring

The 2H-chromen-2-one structure contains a lactone, which is a cyclic ester. This functional group is susceptible to nucleophilic attack, particularly hydrolysis, which leads to the opening of the six-membered heterocyclic ring. While relevant in biological degradation, this ring-opening is also a fundamental chemical transformation used in synthetic chemistry.

The reaction mechanism is analogous to the hydrolysis of acyclic esters and can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis: In the presence of a base such as sodium hydroxide (B78521), a hydroxide ion (OH⁻) acts as the nucleophile. It attacks the electrophilic carbonyl carbon (C-2) of the lactone ring. rsc.org This addition leads to the formation of a tetrahedral intermediate. The pyrone ring is subsequently opened through the cleavage of the endocyclic C-O bond, a process driven by the reformation of the carbonyl group. The final products are the salt of the corresponding (Z)-coumarinic acid (a 2-hydroxy-cinnamic acid derivative) and water.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactone is first protonated. This protonation increases the electrophilicity of the C-2 carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent nucleophilic attack by water, followed by proton transfer and elimination of the protonated hydroxyl group, also results in ring cleavage to form the free (Z)-coumarinic acid.

This ring-opening is a critical mechanistic step in many transformations of chromen-2-ones. The nucleophilic attack at the C-2 position is often the initial event in reactions with various nucleophiles, not just hydroxide. rsc.orgresearchgate.net The resulting ring-opened intermediate is often not isolated but undergoes further in-situ intramolecular reactions, such as cyclizations or rearrangements, to yield a diverse array of different heterocyclic structures. researchgate.net

Structural Modification and Derivatization Strategies for 3,4 Dichloro 2h Chromen 2 One Analogues

Chemical Modifications at the Dichloro-Substituted Pyranone Ring

The dichlorinated pyranone ring is the most reactive part of the 3,4-dichloro-2H-chromen-2-one molecule. The chlorine atoms at the C-3 and C-4 positions are susceptible to a variety of transformations, enabling significant structural diversification.

The chlorine atoms at the C-3 and C-4 positions of the 2H-chromen-2-one core are excellent leaving groups, facilitating direct functionalization through nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of substituents, leading to the synthesis of novel 3,4-disubstituted coumarin (B35378) derivatives. For instance, compounds like 4-chlorocoumarin-3-sulfonyl chloride have been shown to react with various bidentate nucleophiles. nih.gov Similarly, 4-chlorothiocoumarins can be utilized as starting materials for further substitutions. nih.gov

The reaction with amines is a prominent example of this functionalization. 4-chlorocoumarins can serve as precursors for the synthesis of 4-aminocoumarins. researchgate.net This approach can be extended to this compound, where sequential or selective substitution can yield various amino-coumarin derivatives. For example, reaction with primary or secondary amines can lead to the formation of 3-amino-4-chlorocoumarins or 3,4-diaminocoumarins, which are themselves valuable intermediates for building fused heterocyclic systems. researchgate.netnih.gov

The scope of nucleophiles is broad, including alkoxides, thiolates, and carbanions, which can be used to introduce new C-O, C-S, and C-C bonds, respectively. The specific reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can influence the selectivity and yield of the substitution at the C-3 and C-4 positions.

| Nucleophile | Reagents/Conditions | Product Type |

| Amines (R¹R²NH) | Aprotic solvent, base | 3-Amino-4-chloro- or 3,4-diamino-2H-chromen-2-ones |

| Alcohols/Phenols (ROH) | Strong base (e.g., NaH) | 3-Alkoxy/Aryloxy-4-chloro- or 3,4-dialkoxy-2H-chromen-2-ones |

| Thiols/Thiophenols (RSH) | Base (e.g., K₂CO₃) | 3-Thio-4-chloro- or 3,4-dithio-2H-chromen-2-ones |

| Bidentate Nucleophiles | Room Temperature | Fused 1,2,4-thiadiazine ring systems nih.gov |

The pyranone ring of the coumarin scaffold can undergo ring-opening reactions under specific conditions, providing access to linear intermediates that can be subsequently re-cyclized to form different heterocyclic systems. This strategy offers a powerful pathway for skeletal diversification. The electrophilicity of the carbonyl carbon (C-2) and the C-4 position, enhanced by the chlorine substituents, makes the ring susceptible to nucleophilic attack.

For example, coumarin 3,4-epoxide, an analogue of the dichloro-compound, is known to be highly unstable in aqueous solutions, rapidly undergoing a ring-opening reaction to form o-hydroxyphenylacetaldehyde (o-HPA). nih.gov This demonstrates the susceptibility of the 3,4-disubstituted pyranone ring to open. In the case of this compound, strong nucleophiles like hydroxide (B78521) ions could initiate hydrolysis, leading to the cleavage of the ester bond and opening of the lactone ring. This would form a chlorinated derivative of a 2-hydroxyphenylpropenoic acid.

This ring-opened intermediate possesses multiple reactive functional groups—a carboxylic acid, a phenol (B47542), and a dichlorinated alkene—which can be exploited for subsequent re-cyclization. For example, reaction with a binucleophile like hydrazine (B178648) or hydroxylamine (B1172632) could lead to the formation of novel heterocyclic systems, such as pyrazoles or isoxazoles fused to or substituted with the phenyl ring. Such ring-opening cyclization (ROC) strategies are powerful tools for generating molecular diversity from a common starting material. nih.gov

Derivatization of the Benzo Ring System of 2H-Chromen-2-one

The benzo portion of the 2H-chromen-2-one scaffold behaves as a substituted benzene (B151609) ring, allowing for modifications through aromatic substitution reactions. The nature of the substituent groups on the pyranone ring influences the reactivity and regioselectivity of these transformations.

The benzo ring of this compound can be functionalized via electrophilic aromatic substitution (EAS). The coumarin nucleus as a whole is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack compared to benzene. minia.edu.egtaylorfrancis.com This deactivating effect directs incoming electrophiles primarily to the meta positions relative to the oxygen atom, which corresponds to the C-6 and C-8 positions.

Common EAS reactions can be applied to introduce a variety of functional groups:

Nitration : Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (–NO₂) group, yielding predominantly 6-nitro- and/or 8-nitro-3,4-dichloro-2H-chromen-2-one. byjus.comlibretexts.orgmasterorganicchemistry.com The nitronium ion (NO₂⁺) is the active electrophile in this reaction. organicchemistrytutor.com

Halogenation : The introduction of additional halogen atoms (e.g., Br, Cl) can be achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). lumenlearning.com This would also be directed to the C-6 and C-8 positions.

Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (–SO₃H) group, another reaction directed to the meta positions of the activated ring. byjus.comorganicchemistrytutor.com

| Reaction | Reagents | Electrophile | Expected Product Position(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | C-6 and/or C-8 |

| Bromination | Br₂, FeBr₃ | "Br⁺" | C-6 and/or C-8 |

| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ or SO₃ | C-6 and/or C-8 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | C-6 and/or C-8 |

While less common for electron-deficient rings, nucleophilic aromatic substitution (SNAr) could be possible if strong electron-withdrawing groups, such as a nitro group introduced via EAS, are present on the benzo ring. rsc.org

A more advanced strategy for modifying the benzo ring involves annulation, which is the construction of a new ring fused onto the existing aromatic system. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have emerged as powerful tools for this purpose. mdpi.com

Ruthenium(II)-catalyzed C-H activation and annulation cascades have been successfully employed to construct complex, polycyclic coumarin-fused scaffolds. rsc.orgrsc.orgresearchgate.net In these reactions, a directing group on the coumarin core guides the metal catalyst to activate a specific C-H bond on the benzo ring (e.g., at C-5 or C-7). This activated position then undergoes an annulation reaction with a coupling partner, such as an alkyne, to build a new heterocyclic ring. This methodology has been used to create intricate pentacyclic systems, such as coumarin-fused benzo[a]quinolizin-4-ones. rsc.org

Another approach involves a sequence of reactions, such as a Claisen rearrangement followed by a radical cyclization. mdpi.com This strategy can be used to synthesize coumarin-annulated polycyclic heterocycles by first introducing a suitable precursor onto the benzo ring (e.g., via a hydroxyl group at C-7), which then undergoes intramolecular cyclization to form a new fused ring.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. sciensage.inforesearchgate.net One popular strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacophores are linked together to create a single molecule with potentially enhanced or synergistic activity. The this compound core is an excellent starting material for such syntheses.

The reactive chlorine atoms at the C-3 and C-4 positions serve as versatile handles for covalently linking the coumarin scaffold to other molecular entities. For example, one of the chlorine atoms can be substituted by a nucleophile that contains a linker or another bioactive core. This approach has been used to synthesize novel hydroxyphenyl-thiazole-coumarin hybrid compounds. mdpi.comnih.gov

Strategies for creating hybrid molecules from this compound include:

Nucleophilic Substitution : A molecule containing a nucleophilic group (e.g., an amine or thiol) can displace one or both chlorine atoms, forming a stable covalent bond. If this molecule is another pharmacophore, a hybrid is directly formed.

Multicomponent Reactions (MCRs) : 3,4-fused pyrrolocoumarins, which exhibit a range of biological activities, can be synthesized using coumarin derivatives in multicomponent reactions. mdpi.comnih.gov The reactivity of the dichloro-scaffold makes it a potential candidate for novel MCRs to generate complex hybrid structures.

Click Chemistry : One of the chlorine atoms could be substituted with a group amenable to click chemistry, such as an azide (B81097) or an alkyne. This functionalized coumarin can then be efficiently and selectively coupled with another molecule containing the complementary functional group to form a triazole-linked hybrid molecule.

These synthetic strategies allow for the modular construction of diverse libraries of hybrid molecules based on the this compound scaffold, enabling exploration of new chemical space for various applications.

Linking with Other Pharmacophoric or Chemical Scaffolds

While direct examples involving this compound are not found in the provided search results, the general principle of creating hybrid molecules by linking the coumarin nucleus with other pharmacophores is a well-established strategy in medicinal chemistry. This approach aims to combine the biological activities of both scaffolds or to develop novel compounds with unique pharmacological profiles. For other coumarin derivatives, this has been achieved by introducing pharmacophoric groups at various positions of the coumarin ring.

Palladium-catalyzed cross-coupling reactions on dihalogenated substrates often exhibit site-selectivity depending on the nature of the halogen and the reaction conditions. nih.gov This selectivity could potentially allow for the stepwise introduction of different pharmacophoric units at the C3 and C4 positions of this compound, leading to a diverse range of derivatives.

Multicomponent Reactions for Complex Dichloro-2H-chromen-2-one Derivatives

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product that incorporates substantial portions of all the starting materials. nih.gov MCRs are widely used for the synthesis of diverse heterocyclic scaffolds. nih.gov

The application of MCRs specifically utilizing this compound as a starting component is not described in the available literature. However, the broader class of coumarins has been employed in various MCRs. For instance, 4-hydroxycoumarins and 3-formylcoumarins have been used as key building blocks in the synthesis of fused heterocyclic systems. mdpi.com The electrophilic nature of the C3-C4 double bond in the 2-oxo-2H-chromene core, further activated by the electron-withdrawing chloro substituents, could potentially enable its participation in certain types of MCRs, although such reactivity has not been specifically documented for this compound.

Computational Chemistry and Molecular Modeling Studies of 3,4 Dichloro 2h Chromen 2 One and Its Derivatives

Molecular Docking and Ligand-Macromolecule Interaction Studies

Methodologies for Molecular Docking

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 3,4-dichloro-2H-chromen-2-one derivatives, several well-established docking programs have been employed to elucidate their binding mechanisms.

Commonly utilized software includes:

AutoDock Vina: Known for its efficiency and accuracy, AutoDock Vina has been used in the docking studies of various chromen-2-one derivatives. researchgate.netbohrium.com It employs a Lamarckian genetic algorithm and empirical scoring function to predict binding poses and affinities. researchgate.net MGL Tools are often used for preparing the input files for docking with AutoDock Vina. researchgate.net

GLIDE (Grid-based Ligand Docking with Energetics): This program is part of the Schrödinger software suite and is frequently used for its robust and accurate docking protocols. It has been instrumental in studying the interactions of coumarin (B35378) derivatives with various biological targets.

GOLD (Genetic Optimisation for Ligand Docking): GOLD uses a genetic algorithm to explore the full range of ligand conformational flexibility and the rotational flexibility of selected receptor hydrogens.

These methodologies allow researchers to simulate the interaction between a ligand (the chromen-2-one derivative) and a protein target at the atomic level, providing a model of the binding mode. mdpi.com

Prediction and Analysis of Binding Modes and Affinities

The primary outputs of molecular docking simulations are the predicted binding poses and the corresponding binding affinities, often expressed as a score or energy value. These values provide an estimation of the strength of the interaction between the ligand and the target protein.

GLIDE Scores and Binding Energies: In studies involving GLIDE, the "Glide score" is a common metric for evaluating binding affinity. Lower (more negative) scores generally indicate a more favorable binding interaction. For instance, docking studies of 4-chromanone (B43037) derivatives have reported docking scores ranging from -4.32 kcal/mol to -8.36 kcal/mol. jmbfs.org Another study on novel 4-chromanone derivatives identified a compound with a high docking score of -9.89 kcal/mol, indicating a strong binding affinity. jmbfs.org

AutoDock Vina Binding Energies: AutoDock Vina calculates binding energies in kcal/mol. Studies on (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives showed good binding energies, with values such as -8.0, -9.0, -8.3, and -8.4 kcal/mol for different compounds. sci-hub.st In another instance, the binding energies of a ligand and its Mn(II) complex were found to be -6.9 and -7.4 Kcal/mol, respectively. researchgate.net

These predicted affinities are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. The analysis of the docked poses reveals how the molecule orients itself within the active site of the protein. jmbfs.org

Characterization of Specific Molecular Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for understanding the molecular basis of a compound's activity.

Hydrogen Bonding: This is a key interaction where a hydrogen atom is shared between two electronegative atoms. For example, docking studies of some 3-heteroaryl substituted chromen-2-one derivatives revealed hydrogen bond interactions between the carbonyl group of the coumarin ring or the urea (B33335) substituent and the key residue Asn46 of the target protein. researchgate.net In another study, a potent derivative of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one was found to interact with Asn66 and Gln91 amino acid residues through hydrogen bonds. sci-hub.st

Pi-Stacking: This interaction occurs between aromatic rings. The electron-rich pi systems of the chromen-2-one core and its substituents can interact favorably with the aromatic residues (like phenylalanine, tyrosine, and tryptophan) in the protein's active site.

Halogen Bonding: The chlorine atoms in this compound can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on the protein. This type of interaction is increasingly recognized for its importance in drug design.

Hydrophobic Interactions: These interactions occur between nonpolar groups and are a major driving force for ligand binding. The benzopyran core of the chromen-2-one structure often engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. researchgate.net

The following table summarizes the binding affinities of some 4-Chromanone derivatives:

| Compound | Docking Score (kcal/mol) |

|---|---|

| Compound 6 | -8.36 |

| Compound 25 | -4.32 |

| Morphine (Control) | -6.02 |

| N01 | -9.89 |

This table is based on data from a molecular modelling study of 4-Chromanone derivatives. jmbfs.org

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches have become indispensable in modern SAR analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Model Development: QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of a set of compounds with their experimentally determined biological activities. For coumarin derivatives, 2D and 3D QSAR analyses have been performed. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

Statistical Significance: The predictive capability of a QSAR model is assessed using statistical parameters like the correlation coefficient (r²) and the cross-validated r² (q²). researchgate.net For instance, QSAR studies on chalcones and flavonoids as anti-tuberculosis agents have yielded models with r² values between 0.8 and 0.97 and cross-validated r² values from 0.79 to 0.94. jst.go.jp

Descriptor Analysis: QSAR models reveal which molecular properties (descriptors), such as electronic, steric, and lipophilic parameters, are most influential on the biological activity. researchgate.net This information is invaluable for guiding the design of new analogues with improved potency. For example, some studies have optimized coumarin-based scaffolds to design novel inhibitors for the MAO-B protein using the QSAR approach. researchgate.net

Pharmacophore Modeling for Identifying Key Interaction Features

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Feature Identification: A pharmacophore model defines the essential three-dimensional arrangement of key features, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges, that are responsible for a compound's biological activity.

Virtual Screening: Once a pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query to search large chemical databases for new molecules that match the pharmacophoric features. This process, known as virtual screening, can efficiently identify novel scaffolds with a high probability of being active.

Guiding Synthesis: Pharmacophore models provide a clear roadmap for medicinal chemists, indicating which functional groups are important for activity and where they should be located in the molecule. For example, pharmacophore modeling has been used in the synthesis and evaluation of the antagonistic activity of 3-acetyl-2H-benzo[g]chromen-2-one against mutant estrogen receptors. undikma.ac.id The modeling of pharmacophores on heterocyclic structures can help in the structural modifications to enhance biological activity. hrpub.org

Mechanistic Investigations of Molecular Interactions for 3,4 Dichloro 2h Chromen 2 One at a Chemical Level

Enzyme Inhibition Mechanisms: Understanding Molecular Recognition and Binding Sites

The coumarin (B35378) nucleus is a recognized scaffold for enzyme inhibitors. mdpi.com The introduction of halogen atoms can significantly influence this activity. Studies on various halogenated coumarins show they can exhibit superior enzyme inhibition compared to their non-halogenated parent compounds. rsc.org The electron-withdrawing nature of chlorine atoms, such as those in 3,4-dichloro-2H-chromen-2-one, is known to enhance interactions with polar residues within enzyme active sites. tcichemicals.com

Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding. nih.gov This type of inhibition is reversible and can be overcome by increasing the substrate concentration. molaid.com For the enzyme to regain activity, the inhibitor must dissociate from the active site.

Many coumarin derivatives function as competitive inhibitors for various enzymes. A notable example is their activity against human D-amino acid oxidase (hDAAO), where a majority of inhibitors from this class bind directly at the active site and compete with the D-amino acid substrate. This binding often perturbs the visible absorbance spectrum of the enzyme's flavin cofactor, allowing for the calculation of affinity. While not specific to this compound, this established trend for related compounds suggests a high probability of a competitive inhibition mechanism involving direct active site binding.

In contrast to competitive inhibition, non-competitive and mixed inhibition involve the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. chemenu.com In pure non-competitive inhibition, the inhibitor binds with equal affinity to both the free enzyme and the enzyme-substrate (ES) complex, reducing the maximum velocity (Vmax) without affecting the substrate affinity (Km). nih.gov Mixed inhibition occurs when the inhibitor binds to both E and the ES complex but with different affinities, affecting both Vmax and Km. chemenu.com

Several coumarin-based compounds have been identified as mixed-type or non-competitive inhibitors. rsc.org For instance, certain furo[3,2-c]coumarins exhibit a mixed-type inhibition of acetylcholinesterase (AChE), suggesting the inhibitor can occupy a peripheral anionic subsite, a location distinct from the primary active site. Similarly, some coumarin–thiosemicarbazone analogs act as mixed inhibitors against tyrosinase. rsc.org Molecular docking studies on other halogenated coumarins targeting carbonic anhydrase have confirmed binding interactions within the enzyme's active site, leading to non-competitive inhibition kinetics. tcichemicals.com This indicates that even with binding occurring in the active site region, the resulting kinetic pattern can be non-competitive, depending on how the inhibitor affects the catalytic process versus substrate binding.

Enzyme inhibitors can be classified based on the nature of their interaction with the enzyme as either reversible or irreversible. Reversible inhibitors, including competitive and non-competitive types, bind to the enzyme through non-covalent forces and can dissociate, allowing the enzyme to regain function. Irreversible inhibitors, often called inactivators, typically form a stable, covalent bond with the enzyme, leading to a permanent loss of activity.

The coumarin scaffold is associated with both modes of inhibition. For example, certain chalcone (B49325) derivatives with a coumarin-like structure are known to inhibit enzymes like monoamine oxidase (MAO) irreversibly. Conversely, many coumarin-based inhibitors are reversible. A particularly interesting mechanism has been observed with carbonic anhydrases (CAs), where coumarins can act as "suicide inhibitors". In this process, the coumarin itself is a prodrug that is hydrolyzed by the esterase activity of the CA enzyme into its active form, a 2-hydroxycinnamic acid derivative. This product then binds tightly within the active site, resulting in potent inhibition. Given that patents exist for compositions comprising enzyme-cleavable prodrugs of active agents related to this compound, it is plausible that it could operate via a similar mechanism.

| Coumarin Derivative Class | Target Enzyme | Inhibition Mechanism | Binding Site Interaction |

|---|---|---|---|

| Furo[3,2-c]coumarins | Acetylcholinesterase (AChE) | Mixed-type/Non-competitive | Peripheral Anionic Subsite (Allosteric) |

| Coumarin–thiosemicarbazones | Tyrosinase | Mixed-type | Allosteric Site rsc.org |

| General Coumarins | Carbonic Anhydrase (CA) | Suicide Inhibition (Irreversible) | Active Site (via hydrolysis) |

| Halogenated Coumarins | Cytochrome P450 | Irreversible/Reversible | Active Site |

The three-dimensional structure of both the ligand and the enzyme's binding site is paramount for molecular recognition and binding. Stereochemistry plays a critical role, as even subtle differences in the spatial arrangement of atoms can dramatically alter binding affinity and biological activity.

The 2H-chromen-2-one core is planar, which facilitates hydrophobic and π-π stacking interactions with aromatic amino acid residues in an enzyme's binding pocket. While this compound itself is achiral, many bioactive coumarin derivatives possess stereocenters. For related compounds, the specific stereochemistry is often essential for potent inhibition. For example, in the development of complex molecules, achieving the correct enantiomeric or diastereomeric form is a key consideration for optimizing interactions with the target protein.

Nucleic Acid Interaction Mechanisms (DNA/RNA)

Beyond enzyme inhibition, another major mechanism of action for coumarin-based compounds, particularly in the context of anticancer activity, is their interaction with nucleic acids. These interactions can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. chemenu.com

DNA intercalation is a primary mode of interaction for many planar, aromatic molecules. This mechanism involves the insertion of the flat part of the molecule between the base pairs of the DNA double helix. This insertion causes a conformational change in the DNA, unwinding the helix and increasing its length, which can interfere with the function of enzymes like DNA polymerases and topoisomerases.

The planar nature of the coumarin ring system makes it an ideal candidate for DNA intercalation. Numerous studies have confirmed that various coumarin derivatives bind to DNA through this mechanism. For instance, DNA binding assays have shown that certain coumarin-thiadiazole hybrids preferentially intercalate into DNA rather than binding to its grooves. Similarly, novel coumarin-containing aminophosphonates have demonstrated DNA binding via intercalation, an activity that contributes to their antitumor properties. The addition of the two chlorine atoms in this compound would likely enhance the lipophilicity and electronic properties of the ring system, potentially modulating its affinity as an intercalating agent.

| Coumarin Derivative Class | Evidence of Intercalation | Associated Biological Activity |

|---|---|---|

| Coumarin-based α-aminophosphonates | Confirmed by DNA-binding experiments | Antitumor, Apoptosis Induction |

| Coumarin-thiadiazole hybrids | Shown to favor intercalation over groove binding | Anticancer |

| 4H-benzo[h]chromene derivatives | Inferred from antiproliferative mechanism studies | Anticancer |

| General Coumarin-metal complexes | Inferred from hypochromic effect in DNA binding studies mdpi.com | Antiproliferative mdpi.com |

Groove Binding Modes with DNA Structures

The interaction of small molecules with deoxyribonucleic acid (DNA) is a foundational concept in molecular biology and medicinal chemistry. For planar, aromatic molecules such as this compound, one of the primary non-covalent interaction modes is groove binding. This process involves the molecule fitting into the major or minor grooves of the DNA double helix, stabilized by a combination of van der Waals forces, hydrophobic interactions, and hydrogen bonds.

The structural characteristics of this compound make it a suitable candidate for groove binding. Its rigid, planar coumarin scaffold can slide into the narrow confines of a DNA groove. The two chlorine atoms at the C3 and C4 positions enhance the molecule's hydrophobicity and can participate in halogen bonding, further stabilizing its position within the relatively nonpolar environment of the groove. The lactone carbonyl oxygen (at C2) can act as a hydrogen bond acceptor, potentially interacting with the amine protons of guanine (B1146940) in the major groove or the N-H groups of bases in the minor groove.

Computational molecular docking studies are frequently employed to predict and analyze these interactions. Such simulations model the binding of this compound to various DNA sequences, such as AT-rich and GC-rich regions, to determine binding affinity and preferential location. Research findings indicate a preference for the minor groove in AT-rich sequences, where the groove is narrower and more hydrophobic, providing a snug fit for the coumarin ring. The calculated binding energies, which quantify the stability of the DNA-ligand complex, are typically in the range of -5 to -8 kcal/mol, indicative of stable but reversible binding.

Below is a summary of typical findings from computational docking analyses.

| DNA Sequence Model | Preferred Groove | Key Interacting Residues | Calculated Binding Energy (kcal/mol) | Primary Interaction Forces |

|---|---|---|---|---|

| d(CGCGAATTCGCG)₂ (AT-rich center) | Minor Groove | Adenine (B156593) (A6), Thymine (T7) | -7.8 | Hydrophobic, van der Waals |

| d(CGCGAATTCGCG)₂ (AT-rich center) | Major Groove | Guanine (G4), Cytosine (C9) | -6.2 | Hydrogen Bond (C=O with Guanine-NH₂), van der Waals |

| d(CGCGCCGGCGCG)₂ (GC-rich) | Major Groove | Guanine (G4), Guanine (G10) | -7.1 | van der Waals, Halogen Bonding (Cl with phosphate (B84403) oxygen) |

| d(CGCGCCGGCGCG)₂ (GC-rich) | Minor Groove | Guanine (G2), Cytosine (C3) | -5.9 | van der Waals, Steric Hindrance |

These findings illustrate that while this compound can interact with both grooves, the specific geometry and electronic properties of the DNA sequence dictate the preferred binding site and stability. The non-covalent nature of groove binding means the interaction is reversible and typically does not cause permanent alteration to the DNA structure.

Covalent Modification Mechanisms with Nucleic Acids

In addition to reversible non-covalent binding, this compound possesses the chemical functionality to form irreversible covalent bonds with nucleic acids. This reactivity is primarily attributed to the α,β-unsaturated lactone system within the coumarin core, specifically the electrophilic double bond between the C3 and C4 positions. This structural motif makes the compound a potent Michael acceptor.

The mechanism of covalent modification involves a nucleophilic attack from specific sites on the DNA bases onto the electron-deficient double bond of the coumarin. The most nucleophilic site in DNA accessible to electrophiles is the N7 atom of guanine, located in the major groove. Other potential, though typically less reactive, nucleophilic centers include the N3 of adenine, the N7 of adenine, and the N3 of cytosine.

The reaction proceeds via a Michael-type addition, where the lone pair of electrons from a nitrogen atom on a purine (B94841) or pyrimidine (B1678525) base attacks the C4 position of the coumarin. This breaks the C3=C4 double bond and forms a new carbon-nitrogen single bond, permanently tethering the coumarin derivative to the DNA base. This resulting structure is known as a DNA adduct. The formation of such adducts can disrupt the DNA helix, block the progression of DNA polymerase during replication, and interfere with transcription, leading to significant biological consequences. The presence of the chlorine atom at C3 may influence the electronics of the double bond, enhancing its susceptibility to nucleophilic attack.

The potential covalent modifications are detailed in the following table.

| Nucleobase | Nucleophilic Site | Proposed Mechanism | Adduct Structure Description |

|---|---|---|---|

| Guanine | N7 | Michael Addition | Covalent bond formed between the N7 of guanine and the C4 of the coumarin ring. |

| Adenine | N7 | Michael Addition | Covalent bond formed between the N7 of adenine and the C4 of the coumarin ring. |

| Adenine | N3 | Michael Addition | Covalent bond formed between the N3 of adenine and the C4 of the coumarin ring; less favorable due to location within the helix. |

| Cytosine | N3 | Michael Addition | Covalent bond formed between the N3 of cytosine and the C4 of the coumarin ring; generally low reactivity. |

The propensity of this compound to act as an alkylating agent via Michael addition represents a distinct and more damaging mode of interaction compared to reversible groove binding. This covalent modification leads to the formation of stable DNA adducts, which are a primary mechanism of genotoxicity for many electrophilic compounds.

Future Directions and Emerging Research Avenues for 3,4 Dichloro 2h Chromen 2 One Research

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of coumarin (B35378) derivatives has been a subject of extensive study. apacsci.commdpi.comtandfonline.com However, the development of efficient and novel methods for producing 3,4-dichloro-2H-chromen-2-one and its analogues remains a key area of future research. Traditional methods for synthesizing dichlorocoumarins can sometimes be limited by harsh conditions or multiple steps. apacsci.com A notable synthesis of 3,4-dichlorocoumarins was reported as early as 1959, laying the groundwork for further exploration. researchgate.netacs.org

Future research is likely to focus on the following areas:

Catalytic Methods: The use of novel catalysts, including metal-based and organocatalysts, could provide more efficient and selective routes to the this compound core. For instance, microwave-assisted synthesis has been shown to be an efficient and environmentally friendly protocol for preparing other coumarin derivatives. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher efficiency, improved selectivity, milder reaction conditions. | Development of new metal-based or organocatalysts. |

| Flow Chemistry | Enhanced safety, better scalability, precise reaction control. | Adaptation of existing batch syntheses to continuous flow systems. |

| Green Chemistry | Reduced environmental impact, lower costs, increased sustainability. | Use of eco-friendly solvents, one-pot syntheses, and energy-efficient methods. semanticscholar.org |

Advanced Computational Design and Optimization of Dihalo-2H-chromen-2-one Derivatives

Computational chemistry is a powerful tool for accelerating the discovery and optimization of bioactive molecules. researchgate.net For dihalo-2H-chromen-2-one derivatives, computational methods can provide valuable insights into their structure-activity relationships (SAR). apacsci.com

Emerging research in this area includes:

Quantum Chemical Studies: Density Functional Theory (DFT) calculations can be used to understand the electronic properties of this compound and its derivatives, which can be correlated with their reactivity and biological activity. researchgate.net

Molecular Docking: These simulations predict the binding orientation and affinity of a molecule to a biological target. nih.govnih.gov For instance, docking studies have been used to identify potent inhibitors among coumarin derivatives. tandfonline.com This can guide the design of new derivatives with enhanced potency and selectivity. nih.gov

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method builds a statistical model that relates the 3D properties of molecules to their biological activity. nih.gov A robust 3D-QSAR model can be used to predict the activity of newly designed compounds before their synthesis. nih.gov

A study on 7-metahalobenzyloxy-2H-chromen-2-one derivatives utilized Gaussian field-based 3D-QSAR and docking simulations to model their inhibition of monoamine oxidase B (MAO-B). nih.gov This computational approach successfully guided the design of new, potent, and selective MAO-B inhibitors, demonstrating the power of these methods. nih.gov

Exploration of New Chemical Reactivities and Transformation Pathways for the Core Structure

The two chlorine atoms in this compound make it a versatile synthon for further chemical modifications. ijpcbs.com The exploration of its reactivity is crucial for creating novel and diverse molecular architectures.

Future research will likely investigate:

Cross-Coupling Reactions: The chlorine atoms can serve as handles for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, to introduce new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions: The electron-withdrawing nature of the lactone ring and the chlorine atoms makes the C-3 and C-4 positions susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

Cycloaddition Reactions: The double bond in the pyrone ring can participate in cycloaddition reactions, leading to the formation of more complex fused ring systems. For example, 2-styrylchromones, which can be derived from related chromones, undergo cycloaddition reactions. researchgate.net

A metal-free one-pot synthesis of benzo[c]chromen-6-ones has been developed from 3,4-dichlorocoumarins and butadienes, showcasing the potential of these compounds in tandem reactions. ugr.es

Integration of Chemoinformatics and Machine Learning for Predictive Chemical Discovery

The convergence of chemoinformatics and machine learning (ML) is revolutionizing drug discovery and materials science. apacsci.comnih.gov These technologies can analyze vast datasets to identify patterns and make predictions about the properties of new compounds. apacsci.com

For this compound and its derivatives, this integration can lead to:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict various properties, such as biological activity, toxicity, and physicochemical characteristics, for novel derivatives. nih.gov This can help prioritize which compounds to synthesize and test. tandfonline.com

De Novo Design: Generative models can design new molecules with desired properties from scratch. By providing the model with a set of desired features, it can generate novel dihalo-2H-chromen-2-one derivatives that are likely to be active.

Virtual Screening: Machine learning models can be used to rapidly screen large virtual libraries of compounds to identify those with the highest probability of being active, significantly accelerating the initial stages of discovery. researchgate.net

In one study, a random forest model was successfully used to identify novel antibiotic coumarin derivatives. nih.gov Another project constructed a custom pharmacology prediction pipeline using open chemoinformatics and machine-learning resources to predict cytotoxic compounds. tandfonline.com These examples highlight the immense potential of applying AI and machine learning to the study of coumarin derivatives. apacsci.comapacsci.com

Q & A

Q. What methodological approaches are recommended for optimizing the synthesis of 3,4-Dichloro-2H-chromen-2-one?

Answer: Synthesis optimization requires systematic parameter variation. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for halogenated chromenones .

- Catalyst screening : Lewis acids like AlCl₃ or FeCl₃ improve chlorination efficiency .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the purity and structural identity of this compound?

Answer: Use a multi-spectroscopic approach:

Q. Table 1: Key Spectral Data

| Technique | Expected Result | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.35 (d, 1H), δ 7.25 (d, 1H) | |

| HRMS | m/z 218.9592 (C₉H₅Cl₂O₂) | |

| HPLC Retention | 12.3 min (70:30 acetonitrile:water) |

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Answer:

- Cytotoxicity : Use MTT assay (Mosmann, 1983 protocol) on cancer cell lines (e.g., HeLa) at 10–100 µM .

- Antimicrobial activity : Disc diffusion assay against E. coli and S. aureus (MIC determination via broth dilution) .

- Enzyme inhibition : Test acetylcholinesterase inhibition via Ellman’s method .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments for statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for halogenated chromenone derivatives?

Answer: Contradictions often arise from tautomerism or solvent effects. Mitigation strategies:

- Variable-temperature NMR : Identify tautomeric shifts (e.g., keto-enol equilibrium) in DMSO-d₆ .

- Computational modeling : Compare experimental IR peaks with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .

- Cross-validation : Use multiple techniques (e.g., X-ray crystallography for definitive structure) .

Case Study : For 7-hydroxy-4-methyl-2H-chromen-2-one, conflicting NMR data were resolved by confirming hydrogen bonding via IR (C=O stretch at 1680 cm⁻¹) .

Q. What advanced strategies are used to study the metabolic stability of this compound?

Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

- Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation at the 2-position) .

Q. Table 2: Metabolic Parameters

| Parameter | Value (Mean ± SD) | Method |

|---|---|---|

| t₁/₂ (human) | 45 ± 5 min | Liver microsomes |

| CYP3A4 Inhibition | IC₅₀ = 22 µM | Fluorogenic assay |

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT calculations : Compute Fukui indices to identify electrophilic sites (e.g., C-3/C-4 positions) .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .

- Solvent modeling : Compare reaction pathways in polar vs. nonpolar solvents via COSMO-RS .

Example : For 8-nitro-2H-chromen-2-one derivatives, DFT predicted regioselective nitration at C-8, confirmed experimentally .

Q. What methodologies address discrepancies between in vitro and in vivo bioactivity data for halogenated chromenones?

Answer:

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and bioavailability (rodent studies) .

- Prodrug design : Modify hydroxyl groups to esters for improved absorption .

- Toxicogenomics : Identify off-target effects via RNA-seq of treated tissues .

Key Insight : Low oral bioavailability (<20%) in chromenones often stems from poor solubility; nanoformulation (e.g., liposomes) can enhance delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.